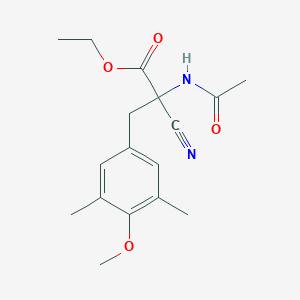
ethyl N-acetyl-alpha-cyano-O,3,5-trimethyltyrosinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
NSC 77952 is a chemical compound that has garnered interest in various fields of scientific research It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 77952 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions to form the desired compound. Common reaction conditions include controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the
Properties
CAS No. |
93437-05-9 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-cyano-3-(4-methoxy-3,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C17H22N2O4/c1-6-23-16(21)17(10-18,19-13(4)20)9-14-7-11(2)15(22-5)12(3)8-14/h7-8H,6,9H2,1-5H3,(H,19,20) |
InChI Key |
SCRLWRUITWYXSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C(=C1)C)OC)C)(C#N)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















